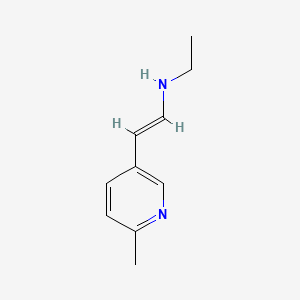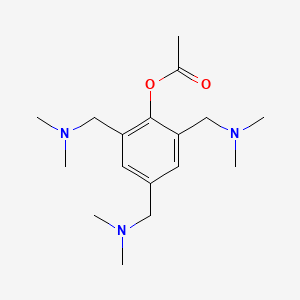
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its significant role in various chemical processes, particularly as a catalyst in epoxy resin chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is synthesized through a Mannich reaction, which involves the reaction of phenol with formaldehyde and dimethylamine. The reaction is typically carried out under vacuum conditions to facilitate the removal of water produced during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar Mannich reaction process. The reaction mixture is subjected to vacuum dehydration and subsequent filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized under specific conditions.
Substitution: The tertiary amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can lead to the formation of quinones .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate exerts its effects involves its ability to act as a catalyst. The tertiary amine groups facilitate the nucleophilic attack on epoxy groups, accelerating the curing process. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound is similar in structure but lacks the acetate group.
2,4,6-Tris(aminomethyl)phenol: This compound has primary amine groups instead of tertiary amine groups
Uniqueness
2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct catalytic properties. Its ability to form stable complexes with transition metals further enhances its versatility in various applications .
Eigenschaften
CAS-Nummer |
85409-80-9 |
|---|---|
Molekularformel |
C17H29N3O2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
[2,4,6-tris[(dimethylamino)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H29N3O2/c1-13(21)22-17-15(11-19(4)5)8-14(10-18(2)3)9-16(17)12-20(6)7/h8-9H,10-12H2,1-7H3 |
InChI-Schlüssel |
UOLABKZLQOSMIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1CN(C)C)CN(C)C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)



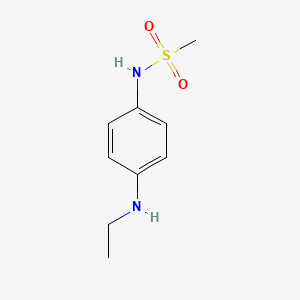
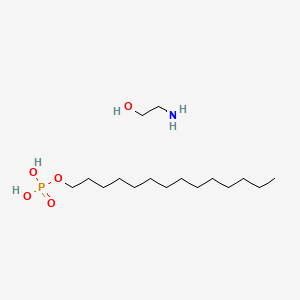

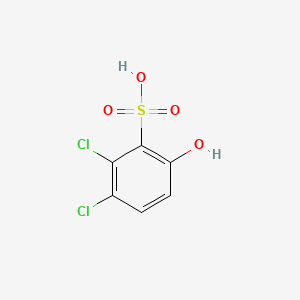
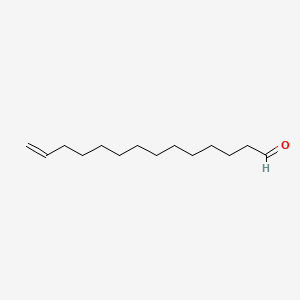

![3,6,6,8-Tetramethyl-1-oxaspiro[4.4]nonan-2-one](/img/structure/B12664857.png)

